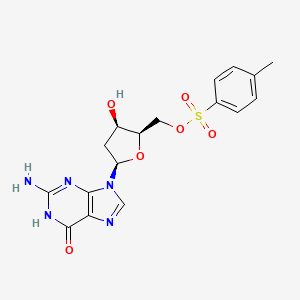

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

Overview

Description

Synthesis Analysis

The synthesis of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine involves several chemical reactions, starting from 2'-deoxyguanosine. Efficient synthesis pathways have been developed, including solid-state oxidation processes and reactions with sulfonyl chloride derivatives to introduce the 4-methylbenzenesulfonate group into the 2'-deoxyguanosine molecule (Janeba, Francom, & Robins, 2003).

Molecular Structure Analysis

The molecular structure of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine has been characterized through various spectroscopic and crystallographic methods. Studies have revealed detailed insights into the packing arrangements and hydrogen bonding interactions within the crystal structures of related sulfonate compounds (Kaupang, Görbitz, & Tore Bonge-Hansen, 2013).

Chemical Reactions and Properties

The compound undergoes a variety of chemical reactions, contributing to its versatility in synthetic chemistry. Its reactivity has been exploited in the synthesis of DNA adducts and nucleoside analogues, demonstrating its utility in the study of genetic materials and potential therapeutic agents (Takamura‐Enya et al., 2006).

Physical Properties Analysis

The physical properties of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine, such as solubility, melting point, and stability, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure and the nature of its functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, the potential for forming derivatives, and participation in coupling reactions, highlight the compound's role in synthetic organic chemistry. The sulfonate group, in particular, offers a reactive site for various chemical transformations, enabling the synthesis of a wide range of chemical entities (Lakshman et al., 2000).

Scientific Research Applications

Synthesis and Antiviral Properties

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine is used in the synthesis of various compounds with potential antiviral properties. For instance, 2'-deoxyguanosine has been utilized in creating derivatives evaluated for their antiviral potential against various viruses, though they were found to lack activity in some studies. This illustrates the potential of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine in contributing to the development of antiviral agents (Patil et al., 1992).

DNA Modification and Photooxidation

This compound also plays a role in the study of DNA modification, particularly through photooxidation. Researchers have developed analytical methods to measure the main photooxidation products of 2'-deoxyguanosine, which is closely related to 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine. This research is crucial in understanding the effects of oxidative stress on DNA and can lead to insights into mechanisms underlying various diseases (Ravanat et al., 2000).

Drug Synthesis and Organic Chemistry

Additionally, 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine is involved in the synthesis of drugs like Cladribine. Cladribine, synthesized from 2'-deoxyguanosine, is a key drug against certain types of leukemia and other neoplasms. This highlights the compound's importance in the synthesis of clinically significant drugs (Janeba et al., 2003).

properties

IUPAC Name |

[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZERCZKEESOISM-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676169 | |

| Record name | 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine | |

CAS RN |

109954-64-5 | |

| Record name | 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

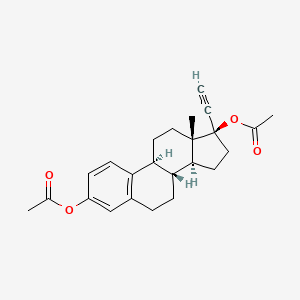

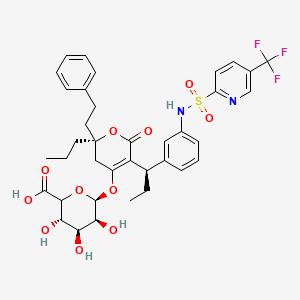

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)